
"spectroscopic data for 4,4-Dimethyloctane
(NMR, IR, Mass Spec)"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4,4-Dimethyloctane

Cat. No.: B095178 Get Quote

Spectroscopic Analysis of 4,4-Dimethyloctane: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

branched alkane, 4,4-dimethyloctane. The document details expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed

experimental protocols for obtaining this data, and visualizes key analytical workflows and

structural relationships.

Introduction to 4,4-Dimethyloctane
4,4-Dimethyloctane is a saturated hydrocarbon with the chemical formula C₁₀H₂₂. As a

branched alkane, its structure influences its spectroscopic signature, providing a unique

fingerprint for identification and characterization. Understanding its spectral properties is crucial

for its detection and differentiation from other isomers in various applications, including fuel

analysis and as a non-polar solvent.

Spectroscopic Data
While comprehensive, publicly available, and fully assigned experimental spectra for 4,4-
dimethyloctane are limited, this section presents a summary of expected quantitative data

based on established spectroscopic principles and available database information.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 4,4-dimethyloctane, ¹H and ¹³C NMR spectra provide distinct signals

corresponding to the non-equivalent protons and carbons in its structure.

Table 1: Predicted ¹H NMR Data for 4,4-Dimethyloctane

Protons
Chemical Shift (δ,
ppm) (Predicted)

Multiplicity Integration

CH₃ (C1 & C8) ~0.9 Triplet 6H

CH₂ (C2 & C7) ~1.3 Sextet 4H

CH₂ (C3 & C6) ~1.2 Multiplet 4H

CH₃ (on C4) ~0.85 Singlet 6H

CH₂ (C5) ~1.2 Multiplet 2H

Table 2: Predicted ¹³C NMR Data for 4,4-Dimethyloctane

Carbon Chemical Shift (δ, ppm) (Predicted)

C1 & C8 ~14

C2 & C7 ~23

C3 & C6 ~40

C4 ~33

CH₃ (on C4) ~29

C5 ~17

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation, which induces molecular vibrations. As an alkane, the IR
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spectrum of 4,4-dimethyloctane is characterized by C-H and C-C bond vibrations.

Table 3: Characteristic IR Absorptions for 4,4-Dimethyloctane

Wavenumber (cm⁻¹) Vibration Type Intensity

2960-2850 C-H stretch (alkane) Strong

1465 C-H bend (methylene) Medium

1380 C-H bend (methyl) Medium

725 C-H rock (methylene) Weak

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule upon ionization. For 4,4-dimethyloctane, electron ionization (EI) is a common

method that leads to characteristic fragment ions. The molecular ion peak (M⁺) is expected at

m/z 142.

Table 4: Major Fragment Ions in the Mass Spectrum of 4,4-Dimethyloctane

m/z Relative Intensity Probable Fragment

57 High (Base Peak) [C₄H₉]⁺ (tert-butyl cation)

43 High
[C₃H₇]⁺ (propyl or isopropyl

cation)

85 Medium [C₆H₁₃]⁺

113 Low [M-C₂H₅]⁺

142 Very Low [C₁₀H₂₂]⁺ (Molecular Ion)

Experimental Protocols
The following sections provide detailed methodologies for acquiring the spectroscopic data for

a liquid alkane sample such as 4,4-dimethyloctane.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra.

Sample Preparation:

For ¹H NMR, dissolve approximately 5-10 mg of 4,4-dimethyloctane in 0.6-0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of deuterated

solvent is recommended.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Transfer the solution to a clean 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence. Typically, 8

to 16 scans are sufficient.

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets

for each carbon. A larger number of scans (e.g., 128 or more) will be necessary to achieve

a good signal-to-noise ratio.

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy
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This protocol describes the analysis of a liquid sample using an ATR-FTIR spectrometer.

Background Spectrum:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

Record a background spectrum of the clean, empty crystal. This will be subtracted from

the sample spectrum.

Sample Application:

Place a small drop of 4,4-dimethyloctane directly onto the center of the ATR crystal,

ensuring complete coverage of the crystal surface.

Data Acquisition:

Acquire the FTIR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-

to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

Cleaning:

After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g.,

isopropanol or acetone) and a soft, lint-free tissue.

Gas Chromatography-Electron Ionization Mass
Spectrometry (GC-EI-MS)
This protocol details the analysis of a volatile liquid sample by GC-EI-MS.

Sample Preparation:

Prepare a dilute solution of 4,4-dimethyloctane in a volatile organic solvent (e.g., hexane

or dichloromethane) at a concentration of approximately 100 µg/mL.

Instrument Setup:

Set the GC oven temperature program to effectively separate the components of the

sample. A typical program for a volatile alkane might start at 50°C and ramp up to 250°C.
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Set the injector temperature (e.g., 250°C) and the transfer line temperature to the mass

spectrometer (e.g., 280°C).

Use helium as the carrier gas at a constant flow rate.

For the mass spectrometer, set the ionization mode to Electron Ionization (EI) at a

standard energy of 70 eV.

Set the mass analyzer to scan a mass range of m/z 35-500.

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

The data system will record the total ion chromatogram (TIC) and the mass spectrum for

each eluting peak.

Visualizations
The following diagrams, created using the DOT language, illustrate key aspects of the

spectroscopic analysis of 4,4-dimethyloctane.
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Sample Preparation

Spectroscopic Analysis Data Interpretation
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Caption: Workflow for the spectroscopic analysis of 4,4-dimethyloctane.
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Major Fragmentation Pathways
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Caption: Proposed mass spectrometry fragmentation of 4,4-dimethyloctane.

To cite this document: BenchChem. ["spectroscopic data for 4,4-Dimethyloctane (NMR, IR,
Mass Spec)"]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b095178#spectroscopic-data-for-4-4-dimethyloctane-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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